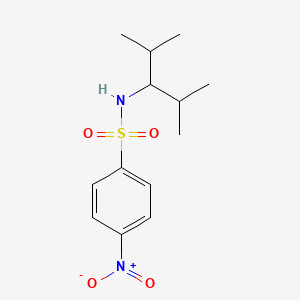![molecular formula C19H19F3N2O B5777850 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may act by binding to the serotonin receptor and modulating its activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent cytotoxicity against various cancer cell lines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to exhibit moderate binding affinity for the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine in lab experiments is its potent cytotoxicity against various cancer cell lines. This makes it a valuable tool compound for the study of cancer biology. However, one of the limitations of using this compound is its moderate binding affinity for the serotonin receptor, which may limit its use in studies of serotonin receptor biology.
Orientations Futures
There are several future directions for the study of 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. One direction is to further investigate its mechanism of action and its potential use as a tool compound for the study of cancer biology. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to explore its binding affinity for the serotonin receptor and its potential use as a tool compound for the study of serotonin receptor biology.
Méthodes De Synthèse
The synthesis of 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves the reaction of 2-methylphenylpiperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as a tool compound for the study of the serotonin receptor.
Propriétés
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-14-5-2-3-8-17(14)23-9-11-24(12-10-23)18(25)15-6-4-7-16(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVWCYETCXZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)


![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)